molecular formula C12H15NO B6173366 N-(4-cyclobutylphenyl)acetamide CAS No. 2007108-41-8

N-(4-cyclobutylphenyl)acetamide

Cat. No. B6173366
CAS RN: 2007108-41-8
M. Wt: 189.3
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-cyclobutylphenyl)acetamide (CBP) is a synthetic organic compound that has been studied for its potential applications in various scientific and medical research fields. CBP is a cyclic amide that can act as a prodrug, meaning it can be metabolized in the body to produce a more active compound. It has been studied for its ability to increase the bioavailability of drugs, as well as its potential use as a therapeutic agent. CBP has also been studied for its ability to act as an agonist or antagonist of certain receptors, and its potential as an anti-inflammatory agent.

Scientific Research Applications

N-(4-cyclobutylphenyl)acetamide has been studied for its potential applications in various scientific and medical research fields. It has been studied for its ability to increase the bioavailability of drugs, as well as its potential use as a therapeutic agent. N-(4-cyclobutylphenyl)acetamide has also been studied for its ability to act as an agonist or antagonist of certain receptors, and its potential as an anti-inflammatory agent. Additionally, N-(4-cyclobutylphenyl)acetamide has been studied for its potential use in cancer treatment, as it has been shown to inhibit the growth of certain cancer cells.

Mechanism of Action

The mechanism of action of N-(4-cyclobutylphenyl)acetamide is not fully understood, but it is believed to act by binding to certain receptors in the body, thereby activating or inhibiting certain physiological processes. It is thought that N-(4-cyclobutylphenyl)acetamide binds to certain receptors, such as the G-protein coupled receptor (GPCR), which can then activate or inhibit certain physiological processes. Additionally, N-(4-cyclobutylphenyl)acetamide has been shown to inhibit the growth of certain cancer cells, which suggests that it may have an anti-cancer effect.
Biochemical and Physiological Effects
N-(4-cyclobutylphenyl)acetamide has been studied for its potential biochemical and physiological effects. It has been shown to increase the bioavailability of drugs, as well as its potential use as a therapeutic agent. Additionally, N-(4-cyclobutylphenyl)acetamide has been studied for its ability to act as an agonist or antagonist of certain receptors, and its potential as an anti-inflammatory agent. Additionally, N-(4-cyclobutylphenyl)acetamide has been studied for its potential use in cancer treatment, as it has been shown to inhibit the growth of certain cancer cells.

Advantages and Limitations for Lab Experiments

N-(4-cyclobutylphenyl)acetamide has several advantages and limitations for lab experiments. The main advantage of using N-(4-cyclobutylphenyl)acetamide is that it is relatively simple to synthesize, and can be done in an aqueous solution. Additionally, N-(4-cyclobutylphenyl)acetamide is relatively stable and can be stored for long periods of time. However, one limitation of N-(4-cyclobutylphenyl)acetamide is that it is not very soluble in organic solvents, which can make it difficult to work with in certain experiments. Additionally, the mechanism of action of N-(4-cyclobutylphenyl)acetamide is not fully understood, which can make it difficult to predict its effects in certain experiments.

Future Directions

There are a number of potential future directions for N-(4-cyclobutylphenyl)acetamide. One potential direction is to further study its potential as an anti-inflammatory agent, as well as its potential use in cancer treatment. Additionally, further research could be done to investigate the effects of N-(4-cyclobutylphenyl)acetamide on other receptors, such as the G-protein coupled receptor (GPCR). Additionally, further research could be done to investigate the pharmacokinetics of N-(4-cyclobutylphenyl)acetamide, as this would help to determine its potential use as a therapeutic agent. Finally, further research could be done to investigate the potential interactions of N-(4-cyclobutylphenyl)acetamide with other drugs, as this would help to determine its potential use in combination therapies.

Synthesis Methods

The synthesis of N-(4-cyclobutylphenyl)acetamide is relatively simple, and can be achieved by combining an amine and an acid in the presence of a base. The first step involves the formation of an amide bond between the amine and the acid, which is then followed by the cyclization of the amide bond to form the cyclic amide. The reaction is usually carried out in an aqueous solution, and can be catalyzed by either an acid or a base.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for N-(4-cyclobutylphenyl)acetamide involves the reaction of 4-cyclobutylbenzoyl chloride with ammonia followed by reaction with acetic anhydride.", "Starting Materials": [ "4-cyclobutylbenzoic acid", "thionyl chloride", "ammonia", "acetic anhydride" ], "Reaction": [ "4-cyclobutylbenzoic acid is converted to 4-cyclobutylbenzoyl chloride using thionyl chloride.", "4-cyclobutylbenzoyl chloride is reacted with ammonia to form N-(4-cyclobutylphenyl)benzamide.", "N-(4-cyclobutylphenyl)benzamide is then reacted with acetic anhydride to form N-(4-cyclobutylphenyl)acetamide." ] }

CAS RN

2007108-41-8

Product Name

N-(4-cyclobutylphenyl)acetamide

Molecular Formula

C12H15NO

Molecular Weight

189.3

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.